molecular formula C16H14F3N5O2S B2445540 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034614-59-8

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2445540
CAS RN: 2034614-59-8
M. Wt: 397.38
InChI Key: LGJXJHQLQMJFTN-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Studies have indicated the synthesis of derivatives related to the mentioned compound, showing significant anti-inflammatory and analgesic activities. For instance, derivatives synthesized for evaluating anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities showed that certain compounds exhibited notable anti-inflammatory and analgesic effects without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Herbicidal Activity

Compounds containing the benzenesulfonamide moiety have been reported to display herbicidal activity, particularly showing post-emergence activity on dicotyledonous weed species. This suggests their potential use in agricultural research to develop new herbicides that could selectively target specific weeds without affecting crops (J. Eussen et al., 1990).

Antimicrobial Activity

Several derivatives have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. This includes potential antitubercular activity against M. tuberculosis, highlighting their relevance in the development of new antimicrobial agents. The structural diversity of these compounds allows for the exploration of various mechanisms of action against microbial infections, which could lead to the discovery of novel antibiotics (Ghada Bouz et al., 2019).

Anticancer Activity

Research into derivatives of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has also uncovered potential anticancer activities. Some compounds were found to be cytotoxic against various cancer cell lines, providing a starting point for the development of new anticancer therapies. The ability of these compounds to inhibit certain cancer cell growth suggests their utility in cancer research and drug development (H. Gul et al., 2016).

Corrosion Inhibition

Interestingly, derivatives of the compound have been investigated for their potential as corrosion inhibitors for metals in acidic environments. This application is crucial for the protection of industrial machinery and infrastructure, suggesting that these compounds could be developed into commercial products to extend the lifespan of metal components in various industries (M. Mostfa et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells.

Mode of Action

BAY-876 acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the transport of glucose into cells.

Biochemical Pathways

By inhibiting GLUT1, BAY-876 disrupts the glucose uptake by cells . This affects the glycolysis pathway, as glucose is the primary substrate for this process. The downstream effects include a decrease in ATP production, which can lead to cell death in cells that rely heavily on glycolysis for energy, such as cancer cells.

Pharmacokinetics

Given its potent inhibitory effect on glut1, it can be inferred that the compound has good cell permeability .

Result of Action

The inhibition of GLUT1 and the subsequent disruption of glucose uptake can lead to cellular energy deprivation . This can induce cell death in cells that are heavily dependent on glycolysis for their energy needs .

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-24-10-11(8-22-24)15-13(20-6-7-21-15)9-23-27(25,26)14-5-3-2-4-12(14)16(17,18)19/h2-8,10,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJXJHQLQMJFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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